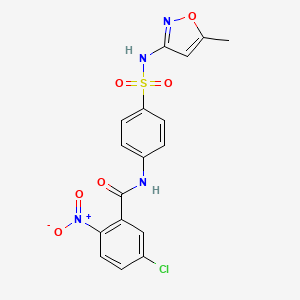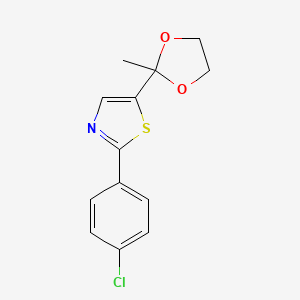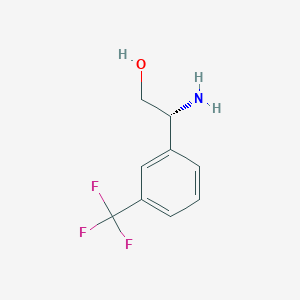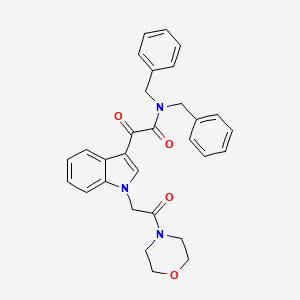
5-chloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-nitrobenzamide: is a complex organic compound characterized by its multiple functional groups, including a chloro group, a nitro group, and a sulfamoyl group attached to a phenyl ring. This compound is part of a class of sulfonamide derivatives, which are known for their diverse biological activities and applications in various fields such as medicine and agriculture.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common synthetic route includes:
Nitration: : The starting material, 5-chloro-2-nitrobenzamide, undergoes nitration to introduce the nitro group at the 2-position of the benzene ring.
Sulfamoylation: : The nitrobenzamide is then treated with sulfamoyl chloride to introduce the sulfamoyl group.
Coupling Reaction: : The sulfamoylated compound is coupled with 5-methylisoxazole-3-amine to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine group, resulting in different biological activities.
Substitution: : The chloro group can be substituted with other functional groups, altering the compound's properties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: : Various nucleophiles can be used for substitution reactions, such as sodium hydroxide (NaOH) for hydrolysis.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Amines, hydroxylamines.
Substitution: : Alcohols, ethers, and other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Medicine: : Due to its sulfonamide structure, it may exhibit antimicrobial properties and could be explored for use in antibiotics.
Biology: : It can be used as a chemical probe to study biological pathways involving sulfonamide derivatives.
Chemistry: : It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industry: : It may be used in the development of new materials or as an intermediate in the production of agrochemicals.
Wirkmechanismus
The mechanism by which 5-chloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-nitrobenzamide exerts its effects involves its interaction with biological targets. The nitro group can act as an electrophile, reacting with nucleophilic sites in enzymes or receptors. The sulfamoyl group may mimic the structure of natural substrates, interfering with metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include:
Sulfamethoxazole: : A well-known antimicrobial sulfonamide.
Isoniazid: : Another sulfonamide derivative used in tuberculosis treatment.
Sulfadiazine: : Used in combination with other drugs for treating infections.
These compounds share the sulfonamide group but differ in their additional functional groups and biological activities.
Eigenschaften
IUPAC Name |
5-chloro-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O6S/c1-10-8-16(20-28-10)21-29(26,27)13-5-3-12(4-6-13)19-17(23)14-9-11(18)2-7-15(14)22(24)25/h2-9H,1H3,(H,19,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMQDAQUGREJLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2871345.png)
![5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2871347.png)

![N-[(2E)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide](/img/structure/B2871350.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2871354.png)


![1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol](/img/structure/B2871360.png)
![N-(3,4-dimethoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2871362.png)




